N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-phenylacetohydrazide
Description
N'-[(E)-(3,4-Dimethoxyphenyl)methylidene]-2-phenylacetohydrazide (hereafter referred to as the target compound) is a Schiff base derivative synthesized via condensation of 2-phenylacetohydrazide with 3,4-dimethoxybenzaldehyde. Key characteristics include:
- Yield: 92% (indicating high synthetic efficiency) .
- Melting Point: 177–180°C .
- Structural Features: A hydrazide backbone with a 3,4-dimethoxyphenyl imine group and a phenylacetate moiety.
Its spectral data (NMR, HRMS) confirm the E-configuration of the imine bond and the presence of two distinct rotamers due to restricted rotation around the C–N bond .
Properties
Molecular Formula |
C17H18N2O3 |
|---|---|
Molecular Weight |
298.34 g/mol |
IUPAC Name |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-phenylacetamide |
InChI |
InChI=1S/C17H18N2O3/c1-21-15-9-8-14(10-16(15)22-2)12-18-19-17(20)11-13-6-4-3-5-7-13/h3-10,12H,11H2,1-2H3,(H,19,20)/b18-12+ |
InChI Key |
WHIPLJNAQZZJNK-LDADJPATSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)CC2=CC=CC=C2)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)CC2=CC=CC=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-phenylacetohydrazide typically involves the reaction of 3,4-dimethoxybenzaldehyde with 2-phenylacetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
- Dissolve 3,4-dimethoxybenzaldehyde and 2-phenylacetohydrazide in ethanol.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture to room temperature.
- Filter the precipitated product and wash with cold ethanol.
- Dry the product under reduced pressure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would likely involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-phenylacetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
Oxidation: Produces oxides of the original compound.
Reduction: Yields the corresponding amine derivative.
Substitution: Results in various substituted hydrazones depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-phenylacetohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-phenylacetohydrazide involves its interaction with biological targets, such as enzymes and receptors. The compound can form stable complexes with metal ions, which can inhibit enzyme activity by blocking the active site. Additionally, its hydrazone moiety can interact with nucleophilic sites in biological molecules, leading to various biochemical effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Spectral Properties
Table 1: Key Physical and Spectral Properties of Analogous Hydrazides
Key Observations :
- The target compound exhibits a lower melting point than 4i (177–180°C vs. 267–270°C), likely due to reduced crystallinity from the flexible phenylacetate group versus the rigid coumarin ring in 4i .
- Electron-withdrawing groups (e.g., CF₃ in ) lower basicity of the imine nitrogen, altering reactivity in cyclization reactions compared to electron-donating methoxy groups in the target compound .
Table 2: Reaction Conditions and Outcomes
Key Observations :
- The target compound is synthesized under mild conditions (reflux in ethanol), whereas chromenopyridine derivatives (e.g., compound 13) require harsher conditions (prolonged reflux with piperidine) .
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